Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Description
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate is a synthetic triazole derivative incorporating a 1,2,4-triazole core substituted with a 2,3-dimethylphenyl group at position 4, a sulfanyl-linked propanoate ester at position 3, and an adamantane-1-carbonylamino methyl moiety at position 5. The adamantane group, known for its lipophilic and rigid bicyclic structure, is strategically linked via a carbonylamino methyl spacer, likely enhancing target binding flexibility and metabolic stability. The propanoate ester group may influence solubility and hydrolysis kinetics in vivo compared to shorter-chain esters .
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3S/c1-5-34-24(32)18(4)35-26-30-29-23(31(26)22-8-6-7-16(2)17(22)3)15-28-25(33)27-12-19-9-20(13-27)11-21(10-19)14-27/h6-8,18-21H,5,9-15H2,1-4H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJAJKBSVDJXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2C)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes an adamantane moiety, a triazole ring, and a sulfanyl group, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 353.46 g/mol. The presence of the adamantane structure is believed to enhance membrane permeability and bioavailability, while the triazole ring is often associated with antifungal and antimicrobial activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 353.46 g/mol |
| Functional Groups | Adamantane, Triazole, Sulfanyl |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The triazole ring is particularly noted for its antifungal properties by inhibiting enzymes critical for fungal cell wall synthesis. For instance, compounds with similar structures have shown efficacy against various fungal strains by targeting lanosterol demethylase involved in ergosterol biosynthesis .
Antihypoxic Activity
A study on related compounds demonstrated their antihypoxic properties when evaluated under conditions simulating hypoxia. The most active derivatives among tested compounds showed a significant increase in survival rates compared to control groups. For example, specific derivatives exhibited antihypoxic activity exceeding that of the standard drug Mexidol by approximately 37% .
The mechanism of action for this compound likely involves interference with key metabolic pathways in target organisms or cells. The adamantane component may facilitate cellular uptake due to its lipophilic nature, enhancing the compound's overall bioactivity.
Study on Antifungal Activity
In a comparative study involving several triazole derivatives, this compound was found to significantly inhibit the growth of Candida species at low concentrations (IC50 values ranging from 10 to 20 µg/mL) compared to standard antifungal agents .
Evaluation of Antioxidant Activity
Another study assessed the antioxidant capacity of various derivatives related to this compound. Results indicated that these compounds effectively scavenged free radicals and exhibited potential protective effects against oxidative stress in cellular models .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
- Triazole Substituents: The 2,3-dimethylphenyl group in the target compound provides greater steric hindrance and lipophilicity compared to phenyl () or phenethyl () groups. This may enhance membrane permeability but reduce binding to sterically sensitive targets.
- Adamantane Attachment: Direct attachment () maximizes rigidity, favoring entropy-driven binding. In contrast, the carbonylamino methyl linker in the target compound introduces flexibility, possibly improving adaptability to diverse binding sites .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s logP is predicted to be higher than ’s acetate derivative due to the 2,3-dimethylphenyl and propanoate groups.
- Metabolic Stability: The adamantane-carbonylamino linker may reduce oxidative metabolism compared to directly attached adamantane (), while the propanoate ester could prolong half-life relative to acetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
